AG-270
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one involves multiple steps. The starting materials typically include cyclohexene, 4-methoxybenzaldehyde, phenylhydrazine, and 2-aminopyridine. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. This modulation can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one: Similar in structure but with variations in the substituents on the pyrazolo(1,5-a)pyrimidin ring.
3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one: Another analog with different functional groups attached to the cyclohexene ring.
Uniqueness
The uniqueness of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2201056-66-6 |
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Molecular Formula |
C30H27N5O2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32) |
InChI Key |
LSOYYWKBUKXUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6 |
Origin of Product |
United States |
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